molecular formula C25H35NO5S B607816 GSK2981278 CAS No. 1474110-21-8

GSK2981278

Cat. No.: B607816
CAS No.: 1474110-21-8
M. Wt: 461.6 g/mol
InChI Key: LZLBRISQTJVZNP-UHFFFAOYSA-N
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Description

GSK-2981278 is a small molecule drug developed by GlaxoSmithKline. It is a highly potent and selective inverse agonist of retinoic acid receptor-related orphan receptor gamma (ROR gamma). This compound has been investigated for its potential therapeutic applications in treating immune system diseases, particularly plaque psoriasis .

Scientific Research Applications

Mechanism of Action

GSK2981278, also known as “ROR gamma modulator 1” or “N-(4-ethylphenyl)-3-(hydroxymethyl)-N-isobutyl-4-((tetrahydro-2H-pyran-4-yl)methoxy)benzenesulfonamide”, is a potent and selective inverse agonist of the retinoic acid receptor-related orphan receptor gamma (RORγ) . This compound has been under investigation for its potential in the treatment of plaque psoriasis .

Target of Action

The primary target of this compound is the retinoic acid receptor-related orphan receptor gamma (RORγ) . RORγ is a DNA-binding transcription factor and is a member of the NR1 subfamily of nuclear receptors . It is expressed in a few distinct types of immune cells and is described as the master regulator of Th17 cytokine expression .

Mode of Action

This compound acts as an inverse agonist of RORγ . It interferes with RORγ-DNA binding, leading to a reduction in the amount of RORγt bound to the il17a promoter region . This action inhibits the activation of il17a by RORγt in a dose-responsive manner .

Biochemical Pathways

This compound significantly inhibits the production of Th17 signature cytokines in multiple in vitro and human tissue-based systems . By blocking the transcriptional activity of RORγt, it leads to local suppression of cytokine expression .

Pharmacokinetics

It is known that this compound is under development for topical treatment of psoriasis This suggests that the compound is designed to be absorbed through the skin to exert its effects locally

Result of Action

The result of this compound’s action is the inhibition of the production of Th17 signature cytokines . This leads to a reduction in inflammation, which is beneficial in conditions like psoriasis . In preclinical studies, this compound showed significant efficacy in reducing skin redness and scaling, as well as decreased hyperplasia .

Action Environment

The action of this compound is influenced by the environment in which it is applied. For instance, the stratum corneum prevents penetration of large molecule weight proteins, including monoclonal antibodies . Therefore, this compound, being a small molecule, may represent an alternative topical medicine with biologic-like efficacy for patients ineligible for systemic treatments .

Future Directions

ROR gama modulator 1, as a modulator of ROR gamma, has potential therapeutic applications in treating diseases mediated by ROR gamma . Given the role of ROR gamma in metabolic syndrome and related disorders, modulators like ROR gama modulator 1 could be beneficial for future clinically therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of GSK-2981278 involves multiple steps, including the formation of key intermediates and final coupling reactions. The detailed synthetic route and reaction conditions are proprietary and not fully disclosed in public literature. it is known that the compound is synthesized through a series of chemical reactions involving sulfonamide formation, hydroxymethylation, and etherification .

Industrial Production Methods

Industrial production methods for GSK-2981278 are not publicly available. Typically, such methods would involve optimization of the synthetic route for large-scale production, ensuring high yield and purity of the final product. This would include the use of advanced techniques such as continuous flow chemistry and automated synthesis .

Chemical Reactions Analysis

Types of Reactions

GSK-2981278 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of GSK-2981278. These derivatives can have different pharmacological properties and potential therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

GSK-2981278 is unique due to its high potency and selectivity for ROR gamma. It has demonstrated significant efficacy in preclinical and clinical studies, particularly in reducing skin inflammation and scaling in psoriasis patients. Compared to other similar compounds, GSK-2981278 has shown a favorable safety and tolerability profile, making it a promising candidate for further development .

Properties

IUPAC Name

N-(4-ethylphenyl)-3-(hydroxymethyl)-N-(2-methylpropyl)-4-(oxan-4-ylmethoxy)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H35NO5S/c1-4-20-5-7-23(8-6-20)26(16-19(2)3)32(28,29)24-9-10-25(22(15-24)17-27)31-18-21-11-13-30-14-12-21/h5-10,15,19,21,27H,4,11-14,16-18H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZLBRISQTJVZNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N(CC(C)C)S(=O)(=O)C2=CC(=C(C=C2)OCC3CCOCC3)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H35NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1474110-21-8
Record name GSK-2981278
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1474110218
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name GSK-2981278
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16319
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name GSK-2981278
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L49V5G013I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A solution of Super-Hydride® (1 M in tetrahydrofuran, 0.449 mL, 0.449 mmol) was added over 5 minutes, to a solution of methyl 5-(N-(4-ethylphenyl)-N-isobutylsulfamoyl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)benzoate (100 mg, 0.204 mmol) in tetrahydrofuran (THF) (2 mL) under nitrogen. The solution was stirred for 1 hour then was added to a 1:1 mixture of ammonium chloride solution and HCl (2 N, 10 mL). The mixture was extracted with tert-butyl methyl ether (TBME) (2×5 mL), then organics dried and evaporated. The residue was purified by silica (Si) chromatography (0-50% ethyl acetate-cyclohexane) to give the title compound as a white foam (75 mg). LCMS [LCMS1] Rt 1.28 min, m/z (ES+) 462 (M+H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
methyl 5-(N-(4-ethylphenyl)-N-isobutylsulfamoyl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)benzoate
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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